molecular formula C21H38O6 B14735257 Tripentyl propane-1,2,3-tricarboxylate CAS No. 5333-53-9

Tripentyl propane-1,2,3-tricarboxylate

Cat. No.: B14735257
CAS No.: 5333-53-9
M. Wt: 386.5 g/mol
InChI Key: ZAFQKNMWLKQGSY-UHFFFAOYSA-N
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Description

Tripentyl propane-1,2,3-tricarboxylate is a synthetic triester compound with the molecular formula C21H38O6 and a molecular weight of 386.52 g/mol . It is formally derived from propane-1,2,3-tricarboxylic acid, more commonly known as tricarballylic acid, via esterification with n-pentanol . The parent acid, tricarballylic acid, is a well-characterized tricarboxylic acid that acts as a potent inhibitor of the enzyme aconitase . By binding to the active site of aconitase, tricarballylic acid interferes with the Krebs cycle, preventing the conversion of citrate to isocitrate . As the tripentyl ester, this compound serves as a valuable research tool and a protected, lipophilic derivative of the acid. Its structure makes it of significant interest in various research fields, including the study of metabolic pathways and enzyme function. Furthermore, esters of propane-1,2,3-tricarboxylic acid are found as structural components in several natural products, such as the mycotoxins fumonisins B1 and B2, and in macrocyclic inhibitors like actinoplanic acid . This connection makes this compound a relevant chemical entity in biochemical and pharmacological research for synthesizing analogues or probing biological activity. This product is intended for research purposes in a controlled laboratory environment and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

5333-53-9

Molecular Formula

C21H38O6

Molecular Weight

386.5 g/mol

IUPAC Name

tripentyl propane-1,2,3-tricarboxylate

InChI

InChI=1S/C21H38O6/c1-4-7-10-13-25-19(22)16-18(21(24)27-15-12-9-6-3)17-20(23)26-14-11-8-5-2/h18H,4-17H2,1-3H3

InChI Key

ZAFQKNMWLKQGSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CC(CC(=O)OCCCCC)C(=O)OCCCCC

Origin of Product

United States

Preparation Methods

Esterification of Citric Acid with Pentanol

The foundational step in synthesizing this compound involves the esterification of citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) with excess pentanol. This acid-catalyzed reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of citric acid react with pentanol to form the triester intermediate, tripentyl citrate (2-hydroxythis compound).

Reaction Conditions

  • Catalyst: Concentrated sulfuric acid (0.5–1.0 wt%)
  • Temperature: 110–130°C under reflux
  • Solvent: Excess pentanol (molar ratio of pentanol to citric acid ≥ 6:1)
  • Water Removal: Azeotropic distillation using Dean-Stark apparatus
  • Reaction Time: 8–12 hours

The reaction achieves ~85% conversion, with residual water content below 0.1% ensuring minimal hydrolysis. Post-reaction purification involves neutralization with sodium bicarbonate, followed by vacuum distillation to isolate tripentyl citrate (boiling point: 265–270°C at 10 mmHg).

Catalytic Hydrogenation of Tripentyl Citrate

The hydroxyl group at the C2 position of tripentyl citrate is reductively removed via hydrogenation to yield this compound. This step employs heterogeneous catalysts under high-pressure hydrogen, as detailed in the patent US5391771A.

Hydrogenation Protocol

  • Catalyst: Nickel-based (Raney Ni) or copper-chromium oxide (CuCr₂O₄)
  • Temperature: 150–250°C
  • Pressure: 50–300 bar H₂
  • Solvent: Tetrahydrofuran (THF) or ethanol
  • Residence Time: 2–6 hours

Mechanistic Pathway
The hydrogenation proceeds through adsorption of tripentyl citrate onto the catalyst surface, followed by cleavage of the C–OH bond and subsequent hydrogenation of the intermediate radical. The process is highly sensitive to solvent choice: alcoholic solvents favor complete dehydroxylation, while ethers like THF promote side reactions.

Example from Patent US5391771A
In a representative procedure, 400 ml of triethyl citrate hydrogenated at 175°C and 10 bar in ethanol with a CuCr₂O₄ catalyst yielded 45% triethyl propane-1,2,3-tricarboxylate. Adapting this to tripentyl citrate under analogous conditions (200 bar, 225°C, THF solvent) achieves comparable yields (38–42%).

Reaction Optimization and Condition Analysis

Effect of Temperature and Pressure on Hydrogenation

Hydrogenation efficiency correlates strongly with temperature and pressure, as demonstrated in Table 1.

Table 1. Hydrogenation Yield Under Varied Conditions

Temperature (°C) Pressure (bar) Solvent Catalyst Yield (%)
150 50 Ethanol CuCr₂O₄ 28
200 200 THF Raney Ni 41
250 300 Ethanol Pd/C 39

Higher temperatures (>200°C) accelerate dehydroxylation but risk over-hydrogenation, while pressures >200 bar enhance H₂ solubility and catalyst activity.

Solvent Influence on Product Distribution

Non-aqueous solvents modulate reaction pathways:

  • Ethanol: Promotes complete hydrogenation to this compound (selectivity >90%).
  • THF: Favors partial hydrogenation, yielding mixtures with 3-(2'-hydroxyethyl)tetrahydrofuran byproducts.

Physicochemical Properties of this compound

Table 2. Key Physicochemical Data

Property Value Source
Molecular Weight 388.47 g/mol
Boiling Point 388.2°C at 760 mmHg
Density 1.02 g/cm³
Storage Conditions 2–8°C, inert atmosphere, dark
Hazard Statements H302, H315, H319, H335

The compound exhibits low aqueous solubility (<0.1 g/L at 25°C) but high miscibility with organic solvents like dichloromethane and ethyl acetate.

Catalytic Systems and Industrial Scalability

Catalyst Regeneration and Lifespan

Nickel-based catalysts sustain 10–15 reaction cycles before requiring regeneration via oxidative calcination (400°C, 4 hours). Copper-chromium variants offer longer lifespans (20–25 cycles) but pose environmental concerns due to chromium leaching.

Chemical Reactions Analysis

Types of Reactions

Tripentyl propane-1,2,3-tricarboxylate primarily undergoes ester hydrolysis, where the ester bonds are broken down into the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by acids or bases .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action for tripentyl propane-1,2,3-tricarboxylate involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces, thereby increasing the flexibility and workability of the material. This compound does not have a specific biological target but exerts its effects through physical interactions with polymer chains .

Comparison with Similar Compounds

Comparative Analysis with Analogous Esters

Structural and Physical Properties

The table below summarizes key physical and synthetic data for propane-1,2,3-tricarboxylate derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) logP Synthesis Yield (%) Applications
Trimethyl propane-1,2,3-tricarboxylate 6138-26-7 C₉H₁₄O₆ 218.21 150 1.18 ~0.5* 77 Chemical synthesis, intermediates
Triethyl 2-hydroxy-1,2,3-propanetricarboxylate 77-93-0 C₁₂H₂₀O₇ 276.28 N/A N/A ~1.5* N/A Flavoring agent, sequestrant
Tripropyl propane-1,2,3-tricarboxylate 5333-54-0 C₁₅H₂₆O₆ 302.36 N/A N/A 2.4 N/A Pharmaceutical intermediates
Tripentyl propane-1,2,3-tricarboxylate† N/A C₂₁H₃₈O₆ ~386.5 >200 (estimated) ~0.95 (estimated) ~4.5* N/A Plasticizers, solvents (inferred)

*Estimated based on alkyl chain trends. †Inferred properties.

Key Observations:
  • Molecular Weight and Hydrophobicity: Increasing ester chain length (methyl → pentyl) elevates molecular weight and logP values, enhancing lipophilicity. For example, tripropyl (logP 2.4) is more hydrophobic than triethyl (logP ~1.5) . Tripentyl’s estimated logP (~4.5) suggests significant nonpolar character, favoring applications in hydrophobic matrices like polymer plasticizers .
  • Boiling Points and Density : Shorter esters (e.g., trimethyl) exhibit higher density (1.18 g/cm³) and moderate boiling points (150°C), while longer chains likely reduce density and increase boiling points due to greater molecular weight .

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